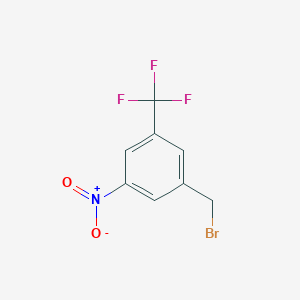

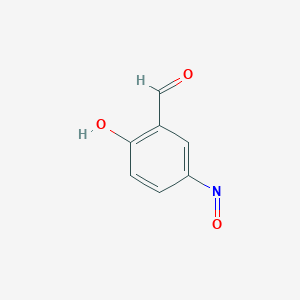

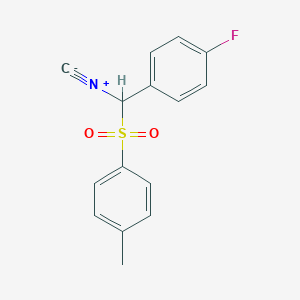

![molecular formula C9H9BO3S B071513 5-Methoxybenzo[B]thiophene-2-boronic acid CAS No. 193965-30-9](/img/structure/B71513.png)

5-Methoxybenzo[B]thiophene-2-boronic acid

Übersicht

Beschreibung

5-Methoxybenzo[B]thiophene-2-boronic acid is a chemical compound with the molecular formula C9H9BO3S . It has a molecular weight of 208.05 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 5-Methoxybenzo[B]thiophene-2-boronic acid is1S/C9H10BO2S/c1-6-2-3-8-7 (4-6)5-9 (13-8)10 (11)12/h2-5,11-13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

5-Methoxybenzo[B]thiophene-2-boronic acid is a solid at room temperature . It should be stored at -20°C in a sealed container, away from moisture .Wissenschaftliche Forschungsanwendungen

Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion

This compound is used in the synthesis of phosphorescent sensors for the quantification of copper (II) ions . These sensors are crucial in environmental monitoring and biological systems due to the toxic nature of copper ions when present in high concentrations .

UV Promoted Phenanthridine Syntheses

It plays a significant role in UV promoted phenanthridine syntheses . Phenanthridines are a class of organic compounds that have applications in the development of pharmaceuticals and agrochemicals .

Preparation of CYP11B1 Inhibitors for Treatment of Cortisol Dependent Diseases

The compound is used in the preparation of CYP11B1 inhibitors, which are used for the treatment of cortisol-dependent diseases . CYP11B1 is an enzyme that is involved in the final step of cortisol synthesis, and its inhibition can help manage conditions like Cushing’s syndrome .

PDE4 Inhibitors

5-Methoxybenzo[B]thiophene-2-boronic acid is used in the synthesis of PDE4 inhibitors . PDE4 inhibitors have anti-inflammatory effects and are used in the treatment of conditions like chronic obstructive pulmonary disease (COPD) and psoriasis .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the creation of carbon-carbon bonds .

Chemoselective Modification of Oncolytic Adenovirus

It is used in the chemoselective modification of oncolytic adenovirus . Oncolytic adenoviruses are viruses that selectively infect and kill cancer cells, and their modification can enhance their therapeutic efficacy .

Wirkmechanismus

- The primary target of 5-Methoxybenzo[B]thiophene-2-boronic acid is likely to be a protein or enzyme involved in cellular processes. However, specific information about its exact target remains limited in the available literature .

- Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds. In SM coupling, boron reagents (such as boronic acids) react with palladium catalysts to create new C–C bonds .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

(5-methoxy-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFCKEBJRUMDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617170 | |

| Record name | (5-Methoxy-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193965-30-9 | |

| Record name | (5-Methoxy-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)

![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)